molecular formula C19H18N4O3 B4875567 Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

Cat. No.: B4875567
M. Wt: 350.4 g/mol
InChI Key: OUVMAZOTNLYUMU-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate is unique due to its specific substitution pattern on the triazole ring and the benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-11-7-8-12-16(15)20-18(24)17-13(2)23(22-21-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVMAZOTNLYUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
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Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate

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